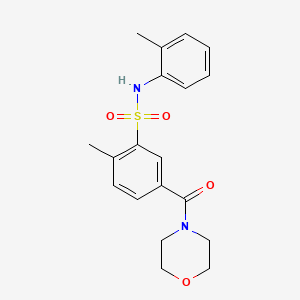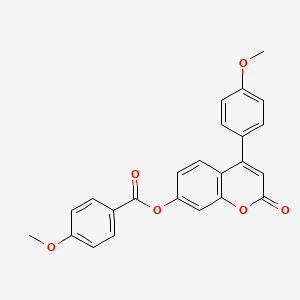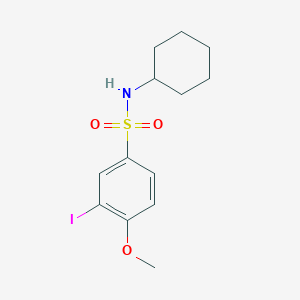
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide
Vue d'ensemble
Description
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide, also known as Methylphenidate, is a commonly used medication for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that works by increasing the levels of dopamine and norepinephrine in the brain.
Applications De Recherche Scientifique
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamideate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. It has also been studied for its potential use in the treatment of other neurological disorders such as depression, anxiety, and Parkinson’s disease. Additionally, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamideate has been studied for its cognitive enhancing effects in healthy individuals.
Mécanisme D'action
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamideate works by blocking the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which enhances their effects on the postsynaptic receptors. This results in increased alertness, attention, and focus.
Biochemical and Physiological Effects:
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamideate has been shown to increase blood pressure, heart rate, and respiration. It also increases the release of glucose from the liver and decreases appetite. Additionally, 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamideate has been shown to increase the activity of the sympathetic nervous system and decrease the activity of the parasympathetic nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-(2-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamideate has been used in a variety of lab experiments to study its effects on the brain and behavior. One advantage of using 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamideate in lab experiments is its well-established mechanism of action. However, one limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamideate. One area of interest is its potential use in the treatment of other neurological disorders such as depression, anxiety, and Parkinson’s disease. Another area of interest is its cognitive enhancing effects in healthy individuals. Additionally, there is a need for further research on the long-term effects of 2-methyl-N-(2-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamideate use. Finally, there is a need for the development of new and more effective CNS stimulants for the treatment of ADHD and other neurological disorders.
Propriétés
IUPAC Name |
2-methyl-N-(2-methylphenyl)-5-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-5-3-4-6-17(14)20-26(23,24)18-13-16(8-7-15(18)2)19(22)21-9-11-25-12-10-21/h3-8,13,20H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSVVIOQXLSCCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)S(=O)(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B3618069.png)
![4-iodo-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B3618088.png)
![2-chloro-N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3618092.png)
![N-(4-bromo-2-isopropylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3618099.png)


![4-chloro-N-({4-methyl-5-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3618106.png)

![N-(2-methoxy-5-nitrophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3618114.png)
![N-(3-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3618121.png)
![ethyl 2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3618127.png)
amino]benzamide](/img/structure/B3618131.png)
![N-(4-ethoxyphenyl)-4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3618140.png)
![N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B3618144.png)